2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound. Compounds of this nature often have applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The specific properties and applications of this compound would depend on its molecular structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide likely involves multiple steps, including the formation of the sulfonyl and acetamide groups. Typical synthetic routes might include:
Step 1: Formation of the sulfonyl group by reacting 2,4-dimethoxyaniline with a sulfonyl chloride derivative.
Step 2: Coupling of the sulfonylated aniline with 4-methylphenylamine.
Step 3: Formation of the acetamide group by reacting the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
- Use of continuous flow reactors for better control of reaction conditions.
- Optimization of solvent and temperature to maximize yield.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use as a pharmaceutical intermediate or active ingredient, depending on its biological properties.
Industry
Materials Science:
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if used as a drug, it might interact with specific enzymes or receptors. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethoxyphenyl)acetamide: Similar structure but without the sulfonyl and aniline groups.
N-(4-methylphenyl)sulfonylaniline: Similar structure but without the acetamide and methoxy groups.
Uniqueness
The uniqueness of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide lies in its combination of functional groups, which may confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7S/c1-17-6-10-20(11-7-17)35(29,30)27(22-13-9-19(32-3)15-24(22)34-5)16-25(28)26-21-12-8-18(31-2)14-23(21)33-4/h6-15H,16H2,1-5H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWXHKXGDIMUAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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